molecular formula C10H12N4O B2888988 2-azido-N-ethyl-N-phenylacetamide CAS No. 1285054-69-4

2-azido-N-ethyl-N-phenylacetamide

Cat. No. B2888988
M. Wt: 204.233
InChI Key: YWLNKOHENSSMPR-UHFFFAOYSA-N
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Description

“2-azido-N-ethyl-N-phenylacetamide” is a chemical compound1. However, there is limited information available about this specific compound. It seems to be a derivative of “2-azido-N-phenylacetamide”, which has been studied more extensively1.



Synthesis Analysis

The synthesis of “2-azido-N-ethyl-N-phenylacetamide” is not explicitly mentioned in the available literature. However, the synthesis of “2-azido-N-phenylacetamide” has been reported2.



Molecular Structure Analysis

The molecular structure of “2-azido-N-ethyl-N-phenylacetamide” is not directly available. However, the crystal structure of “2-azido-N-phenylacetamide” has been reported2. It is orthorhombic with parameters a = 5.8085(13) Å, b = 16.533(4) Å, c = 18.171(4) Å, and V = 1745.0(7) Å32.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “2-azido-N-ethyl-N-phenylacetamide”. However, “N-Ethyl-N-phenylacetamide” is a known compound with its own set of reactions3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-azido-N-ethyl-N-phenylacetamide” are not directly available. However, the properties of “2-azido-N-phenylacetamide” have been reported5.


Scientific Research Applications

Synthesis Applications

  • Synthesis of 3-Aminooxindoles : 2-azido-N-ethyl-N-phenylacetamide is utilized in the synthesis of 3-aminooxindole derivatives. Ethyl 2-(N-arylcarbamoyl)-2-iminoacetates, prepared from α-ethoxycarbonyl-α-bromo-N-phenylacetamides and sodium azide, undergo Friedel–Crafts cyclization to afford 3-aminooxindoles (Li, Ma, & Yu, 2016).

  • Glutaminase Inhibitors Synthesis : Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, important in glutaminase inhibition, are synthesized using derivatives similar to 2-azido-N-ethyl-N-phenylacetamide. This process contributes to developing potent GLS inhibitors with improved properties (Shukla et al., 2012).

  • Cyclization Processes : The compound is involved in photoinduced and N-bromosuccinimide-mediated cyclization reactions to synthesize quinoxalin-2(1H)-ones or spiro[cyclohexene-1,2'-imidazol]-4'-ones. This method is influenced by the substituents attached to the phenyl ring (Li et al., 2013).

Chemical and Physical Properties

  • Solubility Behavior : The solubility of 2-phenylacetamide, a related compound, in various solvents has been studied, providing insight into the dissolution properties of similar acetamide derivatives (Li, Wu, & Liang, 2019).

  • Antibacterial Activity : Specific acetamide derivatives, related to 2-azido-N-ethyl-N-phenylacetamide, have been synthesized and demonstrated notable antibacterial and antifungal activities. These findings highlight the potential medical applications of acetamide derivatives (Desai et al., 2014).

  • Estrogen-Like Effects : 2-Phenylacetamide, isolated from Lepidium apetalum seeds, showed estrogen-like effects both in vitro and in vivo. This suggests potential therapeutic applications for similar compounds in treating conditions like perimenopause syndrome (Zeng et al., 2018).

  • Conformational Studies : Unsymmetrically N-substituted 2-phenylacetamides have been examined for their structural characteristics, providing valuable information on the molecular behavior of related compounds (Antonović et al., 1992).

  • QSRR Analysis for Biological Activity : The biological activity of phenylacetamide derivatives, related to 2-azido-N-ethyl-N-phenylacetamide, can be predicted based on their chromatographic retention behaviors. This analysis is vital for understanding the biological impacts of these compounds (Vaštag et al., 2014).

Safety And Hazards

The safety and hazards associated with “2-azido-N-ethyl-N-phenylacetamide” are not directly available. However, a Safety Data Sheet (SDS) for “2-azido-N-phenylacetamide” is available6.


Future Directions

The future directions for the study of “2-azido-N-ethyl-N-phenylacetamide” are not explicitly mentioned in the available literature. However, the study of “2-azido-N-phenylacetamide” and its derivatives continues to be an active area of research5.


Please note that the information provided is based on the available literature and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the original sources or consult with a chemical expert.


properties

IUPAC Name

2-azido-N-ethyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-2-14(10(15)8-12-13-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLNKOHENSSMPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-azido-N-ethyl-N-phenylacetamide

Citations

For This Compound
1
Citations
F Jamshaid - 2017 - eprints.hud.ac.uk
… chloride in the presence of tetrabutylammonium hydrogen sulfate to give the 2-chloro-N-ethyl-Nphenylacetamide 362 which was converted to 2-azido-N-ethyl-N-phenylacetamide 363 …
Number of citations: 3 eprints.hud.ac.uk

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